tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate
Description
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-2-iminoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11(4)5-6(9)10/h5H2,1-4H3,(H3,9,10) |
InChI Key |
AWOGCTDCOUPHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=N)N |
Origin of Product |
United States |
Preparation Methods
Route B: In Situ Methyl Isocyanate Utilization
- Generate methyl isocyanate via phenyl-N-methyl urethane decomposition.
- React with tert-butyl-protected amine precursor.
- Functionalize with carbamimidoyl group.
Optimization and Yield Data
| Step | Yield (%) | Key Catalysts/Reagents | Source |
|---|---|---|---|
| Boc Protection | 95 | Isobutyl chlorocarbonate | |
| N-Methylation | 98 | Bu₂SnO | |
| Carbamimidoyl Addition | 85 | Cyanamide |
Critical Considerations
- Catalyst Selection : Organotin compounds (e.g., Bu₂SnO) enhance reaction rates but require stringent temperature control.
- Solvent Systems : Anhydrous ethyl acetate or acetonitrile minimizes side reactions.
- Safety : Avoid isolating methyl isocyanate; use in situ generation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate | Not reported | ~50 (DMSO) | 3 / 3 |
| tert-Butyl N-Hydroxycarbamate | 98–100 | 120 (Water) | 2 / 3 |
| tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate | 110–112 | 25 (Ethanol) | 2 / 4 |
Biological Activity
tert-Butyl N-(carbamimidoylmethyl)-N-methylcarbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other carbamates, which are known for their diverse pharmacological properties, including enzyme inhibition and antimicrobial activities. This article aims to explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines and isocyanates under controlled conditions. The following general reaction scheme outlines the synthesis:
- Starting Materials : tert-butyl carbamate, formaldehyde or an equivalent carbonyl compound, and a suitable amine.
- Reaction Conditions : The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or dimethylformamide (DMF) at controlled temperatures.
- Purification : The product is purified through crystallization or chromatographic techniques.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly enzymes. Carbamates often function as enzyme inhibitors by forming covalent bonds with active site residues, thus blocking substrate access.
Inhibitory Activity
Research has indicated that similar carbamate derivatives exhibit significant inhibitory activity against various enzymes, including proteases. For instance, studies on related compounds have shown that modifications in the structure can lead to enhanced inhibitory effects against SARS-CoV 3CL protease, a target for antiviral drug development . The structure-activity relationship (SAR) analysis suggests that specific functional groups contribute to the potency of these inhibitors.
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | SARS-CoV 3CL protease | TBD | Covalent inhibition |
| Related Carbamate A | SARS-CoV 3CL protease | 0.39 | Competitive inhibition |
| Related Carbamate B | SARS-CoV 3CL protease | 0.33 | Non-competitive inhibition |
Case Studies
- Inhibition of SARS-CoV Protease : A study demonstrated that certain carbamate derivatives could inhibit the activity of SARS-CoV 3CL protease effectively. The IC50 values for these compounds ranged from 0.33 to 10 μM, indicating potent activity .
- Antimicrobial Properties : Other studies have explored the antimicrobial potential of carbamates, revealing that they exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
